molecular formula C21H30N2O2 B2638203 N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 2072459-37-9

N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2638203
CAS No.: 2072459-37-9
M. Wt: 342.483
InChI Key: IQGDBWOCPTUEPG-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butylphenyl group, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions at the molecular level.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and compounds with tert-butylphenyl or propynyl groups. Examples include:

Uniqueness

N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-5-12-23-13-10-17(11-14-23)20(25)22-15-19(24)16-6-8-18(9-7-16)21(2,3)4/h1,6-9,17,19,24H,10-15H2,2-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGDBWOCPTUEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2CCN(CC2)CC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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